2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that belongs to the class of oxadiazoles and has a molecular formula of C19H17ClN2O2.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may exert its antimicrobial effects by disrupting the cell membrane and inhibiting the synthesis of essential macromolecules. The anti-inflammatory effects may be due to the inhibition of the NF-κB pathway, which is a key regulator of inflammation. The cytotoxic effects on cancer cells may be attributed to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity on normal cells, making it a potentially safe compound for therapeutic use. The compound has been shown to have a low binding affinity to plasma proteins, indicating that it may have a high bioavailability. In addition, the compound has been shown to have good solubility in water, which is a desirable property for drug development.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is its broad-spectrum antimicrobial activity. The compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its potential as an anti-inflammatory and anticancer agent. However, the limitations of the compound include its complex synthesis process and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on 2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action and optimize its synthesis process to improve its yield and purity. Another direction is to explore its potential as a therapeutic agent for various diseases, including bacterial and fungal infections, inflammatory disorders, and cancer. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce its toxicity. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents.
Scientific Research Applications
2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole has potential applications in various areas of scientific research. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has demonstrated cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-5-13(6-4-11)17-20-19-16(22-17)10-21-14-7-8-15(18)12(2)9-14/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANZPDEDGLVPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC(=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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